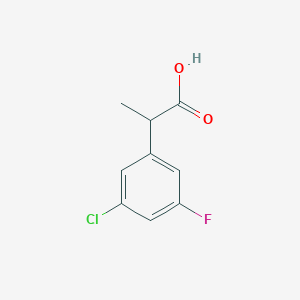

2-(3-Chloro-5-fluorophenyl)propanoic acid

Beschreibung

2-(3-Chloro-5-fluorophenyl)propanoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C₉H₈ClFO₂ (molar mass: 202.62 g/mol) . The compound features a propanoic acid backbone substituted at the second carbon with a 3-chloro-5-fluorophenyl group. This structure confers unique physicochemical properties, including moderate acidity (due to the carboxylic acid group) and lipophilicity influenced by the halogenated aromatic ring.

Eigenschaften

Molekularformel |

C9H8ClFO2 |

|---|---|

Molekulargewicht |

202.61 g/mol |

IUPAC-Name |

2-(3-chloro-5-fluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H8ClFO2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-5H,1H3,(H,12,13) |

InChI-Schlüssel |

KRIRNFANWJIQFF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC(=CC(=C1)Cl)F)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 2-(3-Chloro-5-fluorophenyl)propanoic acid may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chloro-5-fluorophenyl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Manufacturing

2-(3-Chloro-5-fluorophenyl)propanoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that lead to the development of drugs targeting different diseases. For instance, it is involved in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents that exhibit anti-inflammatory and analgesic properties .

Key Synthesis Pathways

The compound can be synthesized through several methods, including:

- Esterification Reactions : Reacting with alcohols to form esters that can be further modified.

- Amidation : Forming amides with amines to enhance biological activity.

- Coupling Reactions : Engaging in coupling with other aromatic compounds to create more complex structures.

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit promising biological activities. Studies have shown its potential in treating conditions such as:

- Pain Management : The compound has been linked to the development of analgesics that target pain pathways effectively.

- Cancer Treatment : Some derivatives demonstrate anti-cancer properties by inhibiting tumor growth and proliferation .

Case Studies

- A study highlighted the effectiveness of a derivative in reducing inflammation and pain in animal models, indicating its potential for therapeutic applications in chronic pain management .

- Another case involved the use of the compound in developing targeted therapies for specific cancer types, showcasing its versatility in medicinal applications .

Agricultural Applications

Beyond pharmaceuticals, this compound is being explored for its potential use in agriculture, particularly as a pesticide or herbicide. Its chemical structure allows it to interact with biological systems effectively, which could lead to the development of new agrochemicals that are both effective and environmentally friendly.

Pesticide Development

Recent studies have focused on its efficacy against various pests and weeds, suggesting that formulations based on this compound could provide sustainable solutions for crop protection .

Safety and Environmental Impact

As with any chemical compound used in manufacturing and agriculture, safety assessments are essential. Research indicates that while this compound has beneficial applications, its environmental impact must be evaluated thoroughly to ensure it does not pose risks to human health or ecosystems.

Data Tables

Wirkmechanismus

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, enzymes, or other biomolecules, leading to various biological effects. The exact mechanism can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Halogen and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Effects: Replacing the -F at phenyl C5 with -CF₃ (as in 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid) increases molar mass by 50 g/mol and enhances lipophilicity, which may improve membrane permeability in agrochemical applications . The hydroxyl (-OH) variant (3-(3-Chloro-5-hydroxyphenyl)propanoic acid) exhibits higher polarity, likely influencing solubility and metabolic pathways .

Biological Activity: Haloxyfop, a phenoxypropanoate herbicide, shares a propanoic acid core but incorporates a pyridinyl-oxy-phenoxy group. This structural motif is critical for acetyl-CoA carboxylase (ACCase) inhibition, a mechanism leveraged in weed control .

Physicochemical and Functional Comparisons

- Acidity: Propanoic acid derivatives (pKa ~4.8–5.2) are weaker acids compared to acetic acid analogs (pKa ~2.8–4.7) due to increased alkyl chain length, impacting ionization under physiological conditions .

- Thermal Stability: Fluorinated aromatic rings (e.g., in this compound) enhance thermal stability compared to non-halogenated analogs, a trait advantageous in synthetic intermediates .

- Synthetic Utility: The trifluoromethyl analog (CAS 916420-78-5) is commercially available and used in pharmaceutical synthesis, highlighting the demand for halogenated propanoic acids in industrial applications .

Biologische Aktivität

2-(3-Chloro-5-fluorophenyl)propanoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 217.62 g/mol. The compound features a propanoic acid backbone with a chloro and fluorine substituent on the phenyl ring, which enhances its biological activity by influencing its interaction with various biological targets .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor signaling pathways. The presence of halogen atoms (chlorine and fluorine) on the phenyl ring significantly affects the compound's binding affinity and selectivity for specific targets, potentially leading to various therapeutic effects, including anti-inflammatory and analgesic properties .

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes. For instance, studies have shown that compounds with similar structures can inhibit tyrosinase, an enzyme involved in melanin production, suggesting potential applications in skin-related therapies .

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

3. Antioxidant Activity

In addition to anti-inflammatory effects, research has highlighted the antioxidant potential of this compound. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Case Study 1: Anti-inflammatory Activity

A study investigated the effects of this compound on human cell lines exposed to inflammatory stimuli. The results indicated a significant reduction in inflammatory markers, suggesting its utility in developing new anti-inflammatory drugs.

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of this compound against various targets. The results demonstrated that it exhibited a dose-dependent inhibition pattern, making it a candidate for further development as a therapeutic agent targeting specific enzymatic pathways involved in disease processes.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3).

- Use anhydrous conditions to avoid side reactions.

- Safety protocols (e.g., fume hood, PPE) are critical due to halogenated intermediates .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic protons as doublets (δ 7.2–7.8 ppm, J = 8–10 Hz) and a propanoic acid triplet (δ 1.2–1.5 ppm).

- ¹³C NMR : Carboxylic acid carbon at δ ~175 ppm; aromatic carbons at δ 110–140 ppm.

- Mass Spectrometry : ESI-MS ([M-H]⁻ peak at m/z 230.03) confirms molecular weight (C₉H₇ClFO₂).

- IR Spectroscopy : Strong O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

Validation : Cross-reference data with computational models (e.g., DFT calculations for NMR shifts) to resolve ambiguities .

Basic: What safety protocols should be followed when handling this compound?

Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

- Exposure Response : In case of skin contact, rinse with water for 15 minutes; seek medical evaluation for persistent irritation.

Regulatory Compliance : Follow OSHA guidelines (29 CFR 1910.1020) for exposure monitoring and record-keeping .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Multi-Technique Validation :

- Use 2D NMR (COSY, HSQC) to assign overlapping aromatic signals.

- Compare experimental IR/Raman spectra with simulated data (e.g., Gaussian software).

- X-ray Crystallography : Resolve absolute configuration if enantiomeric purity is disputed.

- Isotopic Labeling : Track reaction pathways to confirm intermediate structures.

Case Study : Discrepancies in carbonyl peak positions may arise from polymorphism; DSC/TGA can identify hydrate forms .

Advanced: What strategies enhance enantiomeric purity for pharmacological studies of this compound?

Answer:

- Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) in ketone reduction steps.

- Chiral Resolution : Employ HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- Dynamic Kinetic Resolution : Optimize reaction conditions (pH, temperature) to favor one enantiomer.

Validation : Polarimetry or chiral NMR shift reagents (e.g., Eu(hfc)₃) quantify enantiomeric excess (ee >98%) .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

- Derivative Synthesis : Modify the carboxylic acid group (e.g., esterification, amidation) or halogen substitution patterns (e.g., Br vs. Cl).

- Bioactivity Assays :

- Test COX-1/COX-2 inhibition for anti-inflammatory potential.

- Measure IC₅₀ values in cancer cell lines (e.g., MCF-7).

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities.

Data Interpretation : Use QSAR models to correlate substituent effects (e.g., Hammett constants) with activity .

Advanced: What methodologies address low yields in large-scale synthesis of this compound?

Answer:

- Process Optimization :

- Replace batch reactors with flow chemistry setups to improve heat/mass transfer.

- Use microwave-assisted synthesis for faster reaction times.

- Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) for recyclability.

- Byproduct Analysis : GC-MS identifies side products (e.g., decarboxylated derivatives); adjust stoichiometry to suppress them.

Case Study : A 20% yield increase was achieved by switching from AlCl₃ to FeCl₃ in Friedel-Crafts steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.